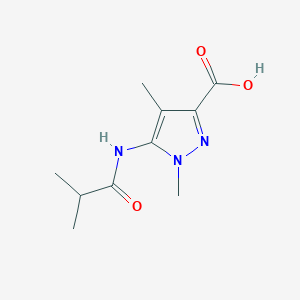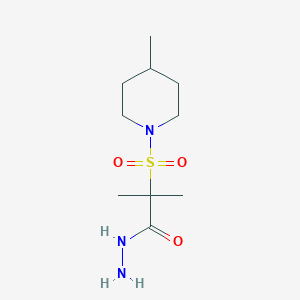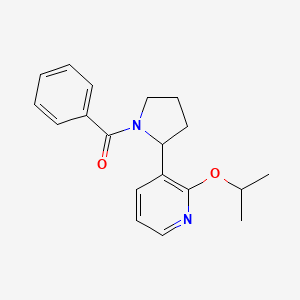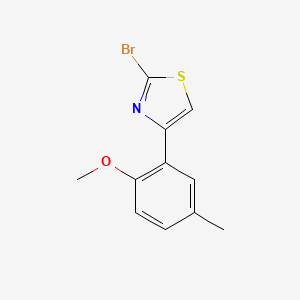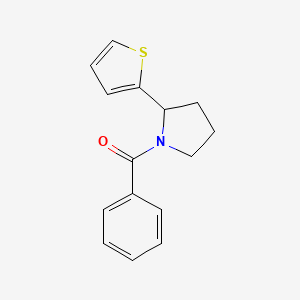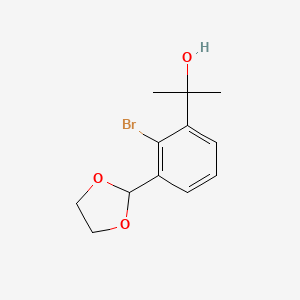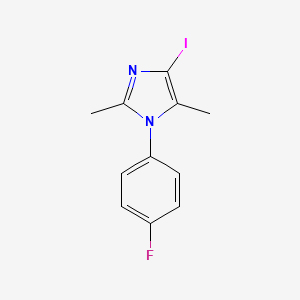![molecular formula C12H5Cl3N2O B11807991 6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)
6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-2-(2,3-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンは、オキサゾロ[5,4-b]ピリジン類に属する複素環式化合物です。この化合物は、オキサゾロ[5,4-b]ピリジン環系の6位にクロロ基、2位にジクロロフェニル基が存在することを特徴としています。
製法
合成経路と反応条件
6-クロロ-2-(2,3-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンの合成は、一般的に、特定の反応条件下で適切な前駆体の環化を伴います。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下、2,3-ジクロロベンゾイルクロリドと6-クロロピリジン-2-アミンを反応させることです。その後、反応混合物を加熱して環化を促進し、目的のオキサゾロ[5,4-b]ピリジン化合物を生成します。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器の使用や最適化された反応条件により、製造プロセスの効率性と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の製品を得ることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with 6-chloropyridine-2-amine in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxazolo[5,4-b]pyridine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
反応の種類
6-クロロ-2-(2,3-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンは、次のようなさまざまな種類の化学反応を起こすことができます。
置換反応: 適切な条件下では、クロロ基を他の求核剤で置換することができます。
酸化と還元反応: この化合物は、酸化または還元されて、異なる誘導体に変換することができます。
カップリング反応: より複雑な分子を形成するために、カップリング反応に参加することができます。
一般的な試薬と条件
置換反応: ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬を、求核置換反応に使用することができます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用することができます。
還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、置換反応は、さまざまな置換誘導体を生成することができ、酸化反応や還元反応は、異なる酸化または還元生成物の形成につながる可能性があります。
科学的研究の応用
6-クロロ-2-(2,3-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンは、次のような、いくつかの科学研究における応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されています。
生物学: 抗菌性や抗癌性など、その潜在的な生物学的活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探求する研究が進められています。
産業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
6-クロロ-2-(2,3-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
- 6-クロロ-2-(2,5-ジクロロフェニル)オキサゾロ[5,4-b]ピリジン
- 6-クロロ-オキサゾロ[5,4-b]ピリジン-2-イルアミン
独自性
6-クロロ-2-(2,3-ジクロロフェニル)オキサゾロ[5,4-b]ピリジンは、クロロ基とジクロロフェニル基の特定の位置により、その化学反応性と生物学的活性を影響を与える可能性があり、独特です。この独自性は、さまざまな研究用途において貴重な化合物となり、他の類似の化合物とは区別されます。
類似化合物との比較
Similar Compounds
- 6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine
- 6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine
Uniqueness
6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine is unique due to the specific positioning of the chloro and dichlorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C12H5Cl3N2O |
|---|---|
分子量 |
299.5 g/mol |
IUPAC名 |
6-chloro-2-(2,3-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H5Cl3N2O/c13-6-4-9-12(16-5-6)18-11(17-9)7-2-1-3-8(14)10(7)15/h1-5H |
InChIキー |
RIZPGXOSANNDAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)N=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



